NeoSTX NeoSTX Neosaxitoxin is a pyrrolopurine that is saxitoxin carrying a hydroxy substituent on the nitrogen atom at position 5. It is a sodium channel blocker that is undergoing clinical trials as a prolonged-duration local anesthetic. It has a role as a marine metabolite, a neurotoxin, a toxin, a local anaesthetic, a cyanotoxin, a voltage-gated sodium channel blocker and an anti-inflammatory agent. It is an alkaloid, a carbamate ester, a member of guanidines, a ketone hydrate, a pyrrolopurine, a member of hydroxylamines and a paralytic shellfish toxin. It is functionally related to a saxitoxin.
Neosaxitoxin is under investigation in clinical trial NCT01786655 (Safety Study of Long-Acting Local Anesthetic).
NeoSTX is a natural product found in Homo sapiens, Carcinoscorpius rotundicauda, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 64296-20-4
VCID: VC20762801
InChI: InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1
SMILES: C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N
Molecular Formula: C10H17N7O5
Molecular Weight: 315.29 g/mol

NeoSTX

CAS No.: 64296-20-4

VCID: VC20762801

Molecular Formula: C10H17N7O5

Molecular Weight: 315.29 g/mol

* For research use only. Not for human or veterinary use.

NeoSTX - 64296-20-4

Description

Neosaxitoxin, commonly referred to as NeoSTX, is a neurotoxic compound classified under the group of paralytic shellfish toxins. It is a derivative of saxitoxin, distinguished by the presence of a hydroxy substituent on the nitrogen atom at position 5. This compound has garnered attention for its potential applications as a local anesthetic due to its unique mechanism of action as a sodium channel blocker.

Comparison with Saxitoxin

PropertyNeosaxitoxin (NeoSTX)Saxitoxin (STX)
Hydroxy GroupPresentAbsent
Mechanism of ActionSodium channel blockerSodium channel blocker
StabilityHighModerate

Mechanism of Action

NeoSTX functions primarily as a reversible blocker of voltage-gated sodium channels in excitable cells. This blockade prevents sodium influx, inhibiting neuronal depolarization and impulse conduction. The binding occurs at site 1 of the alpha unit of the sodium channel, allowing for rapid onset of action without the need for the channel to be opened, which is a requirement for other local anesthetics like amino amides and esters.

Local Anesthesia

Research indicates that NeoSTX has significant potential as a long-lasting local anesthetic. Studies have demonstrated its effectiveness in both in vitro and in vivo settings, showing promising results for managing chronic pain and post-operative discomfort.

  • Clinical Trials: Currently under investigation in clinical trial NCT01786655, NeoSTX is being evaluated for its safety and efficacy as a prolonged-duration local anesthetic.

Safety Profile

A chronic toxicity study conducted on rats revealed that NeoSTX exhibits a favorable safety profile when administered subcutaneously at various doses (1, 3, or 6 μg/kg). Key findings include:

  • No lethality observed at maximum doses.

  • Reversible increases in total and direct bilirubin levels were noted but returned to baseline after cessation of treatment.

Efficacy Studies

Recent studies have shown that NeoSTX can enhance the therapeutic index when combined with other anesthetics, such as bupivacaine:

  • NeoSTX-Bup: Demonstrated prolonged sensory and motor block compared to controls.

  • NeoSTX-Bup-Epi: Further extended the duration of anesthesia.

Comparative Analysis

In comparison to traditional local anesthetics, NeoSTX provides:

  • Longer duration of action without additional adjuvants.

  • Improved safety margins in clinical settings.

CAS No. 64296-20-4
Product Name NeoSTX
Molecular Formula C10H17N7O5
Molecular Weight 315.29 g/mol
IUPAC Name [(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Standard InChI InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)/t4-,5-,10-/m0/s1
Standard InChIKey PPEKGEBBBBNZKS-HGRQIUPRSA-N
Isomeric SMILES C1CN2C(=N)N([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)O
SMILES C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)[O-])N
Canonical SMILES C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O
Synonyms Neosaxitoxin; NeoSTX
Reference 1: Rodriguez-Navarro AJ, Lagos N, Lagos M, Braghetto I, Csendes A, Hamilton J, Figueroa C, Truan D, Garcia C, Rojas A, Iglesias V, Brunet L, Alvarez F. Neosaxitoxin as a local anesthetic: preliminary observations from a first human trial. Anesthesiology. 2007 Feb;106(2):339-45. PubMed PMID: 17264729. 2: Penzotti JL, Lipkind G, Fozzard HA, Dudley SC Jr. Specific neosaxitoxin interactions with the Na+ channel outer vestibule determined by mutant cycle analysis. Biophys J. 2001 Feb;80(2):698-706. PubMed PMID: 11159437; PubMed Central PMCID: PMC1301268. 3: Hu SL, Kao CY. Interactions of neosaxitoxin with the sodium channel of the frog skeletal muscle fiber. J Gen Physiol. 1991 Mar;97(3):561-78. PubMed PMID: 1645395; PubMed Central PMCID: PMC2216488.
PubChem Compound 21117946
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator